![molecular formula C8H7BO2S B154711 Benzo[B]thiophene-2-boronic acid CAS No. 98437-23-1](/img/structure/B154711.png)
Benzo[B]thiophene-2-boronic acid
Overview
Description
Benzo[B]Thiophene-2-Boronic Acid is an organic compound with the molecular formula C8H7BO2S. It is a derivative of benzothiophene, a heterocyclic compound containing both sulfur and boron atoms. This compound is widely used in organic synthesis, particularly in the Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in the synthesis of various organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The primary method for synthesizing Benzo[B]Thiophene-2-Boronic Acid involves the electrophilic trapping of an organometallic reagent with a boric ester, such as B(Oi-Pr)3 or B(OMe)3. This reaction is typically performed at low temperatures to prevent over-alkylation, which would lead to the formation of borinic esters instead of boronic esters .
Industrial Production Methods: Industrial production of this compound often involves the reaction of benzothiophene with fluoroboric acid and sulfuric acid. This method is efficient and scalable, making it suitable for large-scale production .
Chemical Reactions Analysis
Suzuki-Miyaura Coupling
This reaction enables the formation of C–C bonds between the boronic acid moiety and aryl/heteroaryl halides. Key applications include:
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Pharmaceutical synthesis : Preparation of CYP11B1 inhibitors for cortisol-dependent diseases and PDE4 inhibitors .
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Material science : Development of phosphorescent copper(II) sensors through coupling with π-conjugated systems .
Substrate | Catalyst System | Product | Yield (%) | Reference |
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Aryl bromides | Pd(PPh₃)₄, K₂CO₃, DME | 2-Arylbenzo[b]thiophenes | 75–92 | |
Heteroaryl iodides | Pd(OAc)₂, SPhos, Cs₂CO₃ | Functionalized benzothiophenes | 68–85 |
Direct β-Arylation
A Pd-catalyzed method achieves regioselective β-arylation of benzo[b]thiophenes at room temperature:
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Conditions : Pd(OAc)₂ (5 mol%), Ag₂CO₃ (2 equiv.), HFIP solvent, 25°C .
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Mechanism : Concerted carbopalladation across the C2–C3 double bond followed by base-assisted anti-elimination (Scheme 1) .
Key Features :
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Functional group tolerance: nitro, ester, and ketone groups remain intact.
BCl₃-Mediated Cyclization
This compound forms via BCl₃-induced borylative cyclization of ortho-alkynyl thioanisoles:
textRC≡C-Ar-SMe + BCl₃ → this compound derivatives
Experimental Data :
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Substrate Scope : Electron-deficient aryl alkynes yield C3-borylated products with >80% efficiency .
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Side Reaction : Competitive trans-haloboration occurs with electron-rich substrates (e.g., N,N-dimethylaniline derivatives) .
Substrate Type | Product | Yield (%) | Selectivity |
---|---|---|---|
o-Alkynyl thioanisole | C3-Borylated benzothiophene | 85–92 | >95% |
o-Alkynyl anisole | Mixed borylation/haloboration | 60–75 | 70:30 |
β-Lactamase Inhibition
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Mechanism : Binds to AmpC β-lactamase via conserved R1-amide pocket interactions (Ki = 27 nM) .
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Structural Insight : X-ray crystallography (2.25 Å resolution) shows H-bonding with Ser64 and hydrophobic contacts .
Fluorescent Sugar Sensors
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Design : Dual-emission benzo[b]thiophene boronic acids detect carbohydrates at physiological pH .
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Performance :
Stability and Handling
Scientific Research Applications
Key Applications
- Phosphorescent Sensors
- Pharmaceutical Development
- Suzuki-Miyaura Cross-Coupling Reactions
- Fluorescent Probes for Carbohydrate Recognition
Case Study 1: Development of Fluorescent Sensors
A study explored the synthesis and evaluation of benzo[b]thiophene derivatives as fluorescent reporters capable of dual emission under physiological pH conditions. These compounds were designed for carbohydrate recognition, demonstrating their potential as diagnostic agents in medical applications .
Case Study 2: Synthesis Methodology
Research demonstrated a metal-free method for synthesizing C3-borylated benzothiophenes through borylative cyclization of aryl-alkynes. This approach provides a simple and scalable route to synthesize useful benzofuran and benzothiophene derivatives, showcasing the compound's versatility in organic synthesis .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of Benzo[B]Thiophene-2-Boronic Acid involves its role as a β-lactamase inhibitor. It interacts with β-lactamase enzymes, preventing them from breaking down β-lactam antibiotics. This enhances the efficacy of β-lactam antibacterial therapies . Additionally, in Suzuki-Miyaura cross-coupling reactions, the compound undergoes transmetalation, where the boronic acid group transfers to the palladium catalyst, facilitating the formation of carbon-carbon bonds .
Comparison with Similar Compounds
2-Thienylboronic Acid: Another boronic acid derivative with similar applications in Suzuki-Miyaura cross-coupling reactions.
1-Benzothiophene-2-Boronic Acid: A closely related compound with similar chemical properties and applications.
Uniqueness: Benzo[B]Thiophene-2-Boronic Acid is unique due to its specific structure, which allows it to act as a β-lactamase inhibitor and its effectiveness in forming biaryl compounds through Suzuki-Miyaura cross-coupling reactions. Its versatility in various scientific and industrial applications further distinguishes it from similar compounds .
Biological Activity
Benzo[b]thiophene-2-boronic acid (BZBTH2B) is a compound that has garnered attention for its significant biological activity, particularly as a β-lactamase inhibitor. This article explores the compound's mechanisms of action, its efficacy against various bacterial strains, and its potential applications in therapeutic contexts.
Overview of this compound
This compound is structurally characterized by a boronic acid functional group attached to a benzo[b]thiophene moiety. This structure allows it to interact effectively with β-lactamases, enzymes produced by bacteria that confer resistance to β-lactam antibiotics.
BZBTH2B functions primarily as a non-β-lactam inhibitor of class C β-lactamases, particularly AmpC. Its inhibitory action is characterized by:
- Affinity : BZBTH2B demonstrates a Ki value of 27 nM against AmpC, indicating strong binding affinity .
- Binding Interactions : X-ray crystallography has revealed that BZBTH2B interacts with the R1-amide binding region of AmpC, despite lacking an amide group itself. This interaction involves several unexpected contacts, including interactions between the boronic acid's oxygen atoms and key residues in the enzyme .
Inhibition Profiles and Efficacy
Research indicates that derivatives of BZBTH2B exhibit varied inhibition profiles against different β-lactamases. The following table summarizes the IC50 values for selected derivatives against clinically relevant β-lactamases:
Compound | Target Enzyme | IC50 (µM) |
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BZBTH2B | AmpC | 0.027 |
Compound 4 | VIM-2 | 36 |
Compound 5 | NDM-1 | 32 |
Compound 6 | OXA-24 | 88 |
These results highlight the compound's potential in overcoming resistance mechanisms associated with various β-lactamases .
Case Studies and Research Findings
- Antimicrobial Activity : In studies assessing the antimicrobial efficacy of BZBTH2B, it was found to significantly enhance the activity of third-generation cephalosporins against AmpC-producing resistant bacteria. This potentiation is crucial for restoring the effectiveness of existing antibiotics .
- Membrane Permeability : Investigations into the permeation mechanisms of BZBTH2B revealed that its uncharged form can diffuse through the outer membrane of Gram-negative bacteria. This property is essential for its role as an effective β-lactamase inhibitor, providing insights into designing more potent derivatives .
- Broad-Spectrum Activity : A library of this compound derivatives was evaluated for broad-spectrum activity against various β-lactamases. These studies indicated that certain derivatives could inhibit both serine and metallo-β-lactamases, expanding their therapeutic potential .
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for Benzo[b]thiophene-2-boronic acid, and what challenges arise in achieving regioselective synthesis?
- Methodological Answer : The synthesis often involves palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) or metal-mediated cyclization of precursor molecules. A key challenge is controlling regioselectivity, as competing pathways may yield 4-substituted isomers. For example, highlights the use of iodine-selective elimination with organic bases (e.g., N-methylmorpholine) to optimize regioselective synthesis of benzo[b]thiophene derivatives. Thermal or catalytic methods are recommended to suppress byproduct formation during cyclization steps .
Q. How is this compound utilized in cross-coupling reactions for organic synthesis?
- Methodological Answer : This compound serves as a boronic acid partner in Suzuki-Miyaura couplings to construct biaryl or heteroaryl systems. demonstrates its application in mechanochemical monoarylation of dibromoarenes under Pd(OAc)₂/tBuXPhos catalysis, achieving selective diarylation in solvent-free conditions. Reaction optimization includes adjusting stoichiometry and milling time to favor mono-substitution .
Q. What analytical techniques are critical for characterizing this compound and its derivatives?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹¹B) is essential for structural confirmation, particularly to distinguish boronic acid tautomers. High-resolution mass spectrometry (HRMS) and X-ray crystallography (where crystallizable) validate purity and bonding geometry. For stability assessments, thermogravimetric analysis (TGA) monitors dehydration to boroxines under heating .
Advanced Research Questions
Q. What molecular mechanisms underlie the β-lactamase inhibition by this compound derivatives?
- Methodological Answer : The compound acts as a transition-state analog, forming reversible covalent bonds with the catalytic serine residue in class A/C β-lactamases. and describe electrophysiological and metadynamics simulations showing that its uncharged form permeates bacterial membranes via water-filled channels. Binding affinity (Ki < 10 nM for AmpC) is enhanced by introducing polar groups (e.g., 2-carboxyvinyl) to interact with conserved active-site pockets (e.g., C3(4′) carboxylate consensus region) .
Q. How can computational modeling guide the design of broad-spectrum β-lactamase inhibitors based on this scaffold?
- Methodological Answer : Structure-based drug design (SBDD) leverages X-ray crystallography of inhibitor-enzyme complexes (e.g., PDB entries for TEM-1, CTX-M-9) to identify key interactions. Double mutant thermodynamic cycle studies () quantify energy contributions of specific residues (e.g., S64 in AmpC). Molecular docking and free-energy perturbation (FEP) calculations prioritize derivatives with balanced hydrophobicity and hydrogen-bonding capacity for multi-enzyme targeting .
Q. What experimental strategies resolve discrepancies between computational predictions and observed inhibition efficacy?
- Methodological Answer : Iterative refinement combines enzyme kinetics (IC₅₀/Ki determination) with mutational analysis. For instance, reports that derivatives with electron-withdrawing substituents show reduced activity against metallo-β-lactamases (MBLs) despite favorable docking scores. Adjustments involve synthesizing hybrid analogs with thiol-chelating groups (e.g., mercaptomethyl) to address MBL-specific metal coordination .
Q. How does membrane permeability of this compound derivatives influence their antibacterial potentiation?
- Methodological Answer : combines planar bilayer electrophysiology and confocal microscopy to quantify passive diffusion. Lipophilicity (logP) optimization via substituent tuning (e.g., alkyl chains for Gram-negative outer membrane traversal) is critical. Parallel artificial membrane permeability assays (PAMPA) correlate with in vivo efficacy in restoring cephalosporin activity against resistant E. coli .
Q. Methodological Considerations
- Synthetic Optimization : Use regioselective catalysts (e.g., PdCl₂(dppf)) and low-temperature conditions to minimize boroxine formation .
- Enzyme Assays : Employ nitrocefin hydrolysis assays for β-lactamase inhibition profiling, complemented by isothermal titration calorimetry (ITC) for binding thermodynamics .
- Data Validation : Cross-validate computational models (e.g., MD simulations) with experimental mutagenesis and crystallography to address false positives .
Properties
IUPAC Name |
1-benzothiophen-2-ylboronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BO2S/c10-9(11)8-5-6-3-1-2-4-7(6)12-8/h1-5,10-11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNCYPMUJDDXIRH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=CC=CC=C2S1)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80274363 | |
Record name | 2-benzothienylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80274363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98437-23-1 | |
Record name | Benzo(B)thiophene-2-boronic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098437231 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-benzothienylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80274363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzo[b]thiophene-2-boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BENZO(B)THIOPHENE-2-BORONIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SME05QG1FJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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